molecular formula C26H22N2O3 B4277458 2,3-DIHYDRO-1H-INDOL-1-YL[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE

2,3-DIHYDRO-1H-INDOL-1-YL[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE

Cat. No.: B4277458
M. Wt: 410.5 g/mol
InChI Key: RFZPAXWSLRIIIU-UHFFFAOYSA-N
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Description

“2,3-DIHYDRO-1H-INDOL-1-YL[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE” is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,3-DIHYDRO-1H-INDOL-1-YL[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the indole and quinoline derivatives using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoline ring using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Drug Discovery: Screening for biological activity against various targets such as enzymes or receptors.

    Biochemical Probes: Used as a probe to study biological pathways.

Medicine

    Therapeutics: Potential development as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

    Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “2,3-DIHYDRO-1H-INDOL-1-YL[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Indole Derivatives: Such as indomethacin and serotonin, known for their anti-inflammatory and neurotransmitter activities.

Uniqueness

The uniqueness of “2,3-DIHYDRO-1H-INDOL-1-YL[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE” lies in its combined structural features of both quinoline and indole moieties, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c1-30-18-11-12-25(31-2)21(15-18)23-16-20(19-8-4-5-9-22(19)27-23)26(29)28-14-13-17-7-3-6-10-24(17)28/h3-12,15-16H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPAXWSLRIIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-DIHYDRO-1H-INDOL-1-YL[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLYL]METHANONE

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